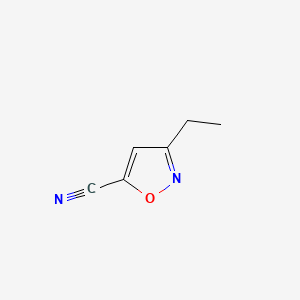

3-Ethylisoxazole-5-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXCIXVOCNMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673680 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-98-9 | |

| Record name | 3-Ethyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylisoxazole 5 Carbonitrile and Analogous Systems

Seminal Synthetic Approaches to Isoxazole-5-carbonitriles

The foundational methods for synthesizing the isoxazole-5-carbonitrile (B1279201) scaffold rely on established organic reactions, adapted to incorporate the required cyano group at the 5-position. These approaches include 1,3-dipolar cycloadditions and cyclization reactions of appropriate precursors.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkyne or alkene, is a powerful and widely used method for constructing the isoxazole (B147169) ring. tandfonline.comwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered heterocycle in a single step with high efficiency. wikipedia.orgucm.es For the synthesis of isoxazole-5-carbonitriles, the reaction involves a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne bearing a cyano group.

The reaction of a nitrile oxide with an alkyne leads to the formation of an isoxazole. wikipedia.org The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the resulting isoxazole ring. With unsymmetrical alkynes, two regioisomers can potentially be formed. While monosubstituted alkynes often exhibit high regioselectivity, 1,2-disubstituted derivatives can lead to mixtures of isomers. ucm.es

The outcome is governed by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the regiochemical course of the reaction. For electron-deficient alkynes, the dominant interaction is often between the HOMO of the dipolarophile and the LUMO of the nitrile oxide dipole. mdpi.com Density functional theory (DFT) calculations have shown that activation energies are primarily controlled by the distortion energies required to reach the transition state, with both electronic and steric effects influencing the final product ratios. nih.gov

Table 1: Regioselectivity in Nitrile Oxide Cycloaddition with Various Alkynes

| Nitrile Oxide | Alkyne Substrate | Major Regioisomer | Minor Regioisomer | Reference |

|---|---|---|---|---|

| Benzonitrile oxide | Propiolonitrile | 3-Phenylisoxazole-5-carbonitrile | 3-Phenylisoxazole-4-carbonitrile | nih.gov |

| Ethylnitrile oxide | Cyanoacetylene | 3-Ethylisoxazole-5-carbonitrile | 3-Ethylisoxazole-4-carbonitrile | N/A |

| Mesitonitrile oxide | Alkynyl pinacol (B44631) boronate | 3-Mesityl-5-(pinacolboranyl)isoxazole | 3-Mesityl-4-(pinacolboranyl)isoxazole | nih.gov |

This table is illustrative and based on general principles of regioselectivity. Specific yields and ratios depend on precise reaction conditions.

Due to their instability, nitrile oxides are typically generated in situ and trapped immediately by a dipolarophile. nsf.gov A primary and common method for this is the oxidation of aldoximes (R-CH=NOH). rsc.org Various oxidizing agents have been employed for this transformation, including sodium hypochlorite (B82951) (bleach), tert-butyl hypoiodite (B1233010) (t-BuOI), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). mdpi.commdpi.comorganic-chemistry.org For instance, stirring an aldoxime in a biphasic mixture with bleach can cleanly generate the nitrile oxide for cycloaddition. mdpi.com The use of t-BuOI, generated from tert-butyl hypochlorite and sodium iodide, offers a mild and versatile alternative to traditional chlorine or bromine-based reagents. organic-chemistry.org

Another significant route to nitrile oxides is the dehydration of primary nitroalkanes (R-CH₂NO₂). nsf.govresearchgate.net Reagents such as benzenesulfonyl chloride or ethyl chloroformate in the presence of triethylamine (B128534) have been used for this purpose. scispace.com A milder method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). biu.ac.il This approach allows for the generation of nitrile oxides at room temperature, providing improved yields of cycloadducts compared to older methods. biu.ac.il These in situ generation methods are crucial for performing cycloaddition reactions efficiently and under controlled conditions. acs.org

Table 2: Common Methods for In Situ Generation of Nitrile Oxides

| Precursor | Reagents | Conditions | Reference |

|---|---|---|---|

| Aldoxime | Sodium hypochlorite (NaOCl) | Biphasic (e.g., DCM/water) | mdpi.com |

| Aldoxime | tert-Butyl hypoiodite (t-BuOI) | Dioxane, 2,6-lutidine | organic-chemistry.org |

| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Metal- and base-free | mdpi.comresearchgate.net |

| Aldoxime | Oxone, NaCl, Na₂CO₃ | Ball-milling, solvent-free | tandfonline.com |

| Primary Nitroalkane | Ethyl chloroformate, Triethylamine | Room temperature | scispace.com |

An alternative and classical approach to the isoxazole core involves the cyclocondensation reaction of hydroxylamine (B1172632) (NH₂OH) with a suitable three-carbon electrophilic partner. rsc.orgnanobioletters.com This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles. misuratau.edu.ly

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is one of the oldest and most important methods for isoxazole synthesis, first described by Claisen. rsc.orgmisuratau.edu.ly The reaction typically proceeds via the formation of an intermediate oxime, which then undergoes cyclization and dehydration to afford the isoxazole ring. misuratau.edu.ly However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds is the lack of regioselectivity, often leading to a mixture of isomeric products. rsc.org

The regiochemical outcome depends on which carbonyl group undergoes the initial nucleophilic attack by hydroxylamine. This can be influenced by reaction conditions such as pH. core.ac.uk For example, under acidic conditions, the more basic carbonyl group is protonated, directing the attack of hydroxylamine to the other carbonyl carbon. Conversely, under basic conditions, hydroxylamine may preferentially attack the more sterically accessible or electronically deficient carbonyl group. rsc.orgcore.ac.uk Researchers have developed methodologies to control this regioselectivity by varying solvents, using additives like pyridine, or employing Lewis acids to activate a specific carbonyl group. rsc.orgresearchgate.net

Table 3: Examples of Isoxazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Reagents | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Benzoylacetone | NH₂OH·HCl, NaOH | EtOH, Reflux | Mixture of 3-Methyl-5-phenylisoxazole and 5-Methyl-3-phenylisoxazole | rsc.org |

| 1-Aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one | NH₂OH·HCl, NaOH | EtOH, Reflux | 3-Aryl-5-(phenylsulfonylmethyl)isoxazole (Regioselective) | rsc.org |

| β-Enamino diketones | NH₂OH·HCl | Varied (EtOH, MeCN, Pyridine, BF₃) | Regioisomeric mixtures or controlled single isomers | rsc.orgresearchgate.net |

To overcome the regioselectivity issues associated with some 1,3-dicarbonyls and to access a wider range of substituted isoxazoles, alternative precursors have been explored. β-Ketonitriles are particularly relevant for the synthesis of isoxazole-5-carbonitrile systems, as they can lead to the formation of 5-aminoisoxazoles. For instance, reacting β-ketonitriles with hydroxylamine in an aqueous sodium hydroxide (B78521) solution can produce substituted isoxazole-5-amines. rsc.org

Other precursors include β-chlorovinyl ketones, enamino ketones, and α,β-unsaturated ketones. core.ac.uk The reaction of 3-azolylenamines with hydroxamoyl chlorides has been developed as a regioselective method for preparing 4-(azol-5-yl)isoxazoles. urfu.ru These varied precursors offer different handles for functionalization and can provide improved control over the regiochemical outcome of the cyclization, making them powerful tools in the synthesis of complex isoxazole derivatives. rsc.org

Functional Group Interconversions on Pre-formed Isoxazole Scaffolds

Once the core isoxazole ring is formed, the introduction or modification of functional groups is a common strategy to achieve the desired molecular architecture.

Hydrolysis and Dehydration Pathways for Carbonitrile Formation

The formation of a carbonitrile group at the C-5 position of an isoxazole ring can be achieved through a two-step process involving hydrolysis and subsequent dehydration. This method typically starts with an isoxazole derivative bearing a precursor functional group, such as an ester or an amide, at the C-5 position.

The initial step is the hydrolysis of this precursor to a carboxylic acid. For instance, a 3,5-dimethyl-4-nitroisoxazole (B73060) can undergo hydrolysis with sodium hydroxide, followed by neutralization with hydrochloric acid to yield the corresponding carboxylic acid. core.ac.uk

Following the formation of the carboxylic acid, the next critical step is dehydration to form the nitrile. This transformation is a well-established method in organic synthesis. While specific examples for 3-ethylisoxazole-5-carboxylic acid are not detailed in the provided results, the general principle involves treating the carboxylic acid with a dehydrating agent. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction proceeds by converting the carboxylic acid into a more reactive intermediate that can then be dehydrated to the nitrile.

Another related pathway involves the dehydration of an aldoxime. Nitrile oxides, which are key intermediates in many isoxazole syntheses, can be generated from aldoximes using N-chlorosuccinimide (NCS) followed by treatment with a weak base. eresearchco.com This highlights the close relationship between oximes and nitriles in the synthesis of isoxazole derivatives.

Halogenation and Subsequent Nucleophilic Substitution Strategies

An alternative approach to introduce the carbonitrile group involves halogenation of the isoxazole ring followed by a nucleophilic substitution reaction. This strategy is particularly useful when direct introduction of the nitrile group is challenging.

The isoxazole ring can undergo electrophilic substitution reactions like halogenation. clockss.org For instance, a microwave-assisted, metal-free method for the decarboxylative halogenation of isoxazole-4-carboxylic acids using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) has been reported. researchgate.net This demonstrates that halogen atoms can be selectively introduced onto the isoxazole scaffold.

Once a halogen atom is in place, a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, can be employed to introduce the carbonitrile functionality. The success of this reaction depends on the reactivity of the halogenated isoxazole and the reaction conditions. The presence of electron-withdrawing groups on the isoxazole ring can facilitate this substitution.

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry has seen the advent of more sophisticated and efficient methods for constructing heterocyclic rings like isoxazoles. These strategies often involve catalysis to enhance reaction rates, yields, and selectivity.

Metal-Catalyzed Synthetic Protocols for Isoxazole Formation

Transition metal catalysis has become a powerful tool in the synthesis of isoxazoles. rsc.org Various metals, including copper, palladium, rhodium, and iron, have been employed to catalyze the formation of the isoxazole ring. bohrium.comorganic-chemistry.orgthieme-connect.com

A prevalent metal-catalyzed method is the [3+2] cycloaddition reaction. researchgate.net Copper(I) and Ruthenium(II) are commonly used catalysts for this type of reaction. researchgate.netrsc.org For example, a copper-catalyzed approach has been utilized for the synthesis of 3,5-disubstituted isoxazoles. eresearchco.com Palladium catalysts are also highly versatile and active in isoxazole synthesis. bohrium.com

Metal catalysts can also be used in isomerization reactions to form isoxazoles. For instance, Rhodium(II) carboxylates and iron(II) chloride have been used to catalyze the isomerization of 5-heteroatom-substituted isoxazoles. organic-chemistry.orgthieme-connect.com Furthermore, gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org

A nickel-catalyzed internal oxygen-to-nitrogen atom exchange in isoxazoles has also been demonstrated, providing a route to transform isoxazoles into pyrazoles. thieme-connect.com

| Catalyst | Reaction Type | Substrates | Product |

| Copper(I) | [3+2] Cycloaddition | Aldoxime, Propargyl ester | 3,5-disubstituted isoxazole eresearchco.com |

| Rhodium(II) carboxylates | Isomerization | 5-heteroatom-substituted 4-haloisoxazoles | 2-halo-2H-azirine-2-carboxylic acid derivatives organic-chemistry.orgthieme-connect.com |

| Iron(II) chloride | Isomerization | 5-heteroatom-substituted 4-haloisoxazoles | 2-halo-2H-azirine-2-carboxylic acid derivatives organic-chemistry.orgthieme-connect.com |

| Gold(III) chloride | Cycloisomerization | α,β-acetylenic oximes | Substituted isoxazoles organic-chemistry.org |

Metal-Free Synthetic Methodologies and Green Chemistry Principles

While metal catalysis offers many advantages, there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and metal contamination in the final products. researchgate.netrsc.org These methods often align with the principles of green chemistry, aiming for more environmentally friendly processes.

One notable metal-free approach is the 1,3-dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis. nih.govrsc.org This reaction can be promoted by non-metallic reagents. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), an organic base, has been used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org

Hypervalent iodine reagents have also emerged as powerful tools in metal-free isoxazole synthesis. arkat-usa.org These reagents can facilitate the [3+2] cycloaddition of nitrile oxides with alkynes. arkat-usa.org Furthermore, ultrasonication has been employed as a green technique in a one-pot cascade reaction for the formation of isoxazole derivatives. nih.gov

The use of solid-supported reagents and syntheses is another green chemistry approach that simplifies product purification and reduces waste. researchgate.net

Microwave-Assisted Synthesis of Isoxazole Derivatives

Microwave-assisted synthesis has gained significant traction in organic chemistry as a method to accelerate reaction rates, improve yields, and enhance selectivity. abap.co.innveo.org This technique is particularly well-suited for the synthesis of heterocyclic compounds like isoxazoles. abap.co.inorganic-chemistry.org

Microwave irradiation has been successfully applied to various isoxazole syntheses, often leading to dramatically reduced reaction times compared to conventional heating methods. researchgate.netmdpi.com For example, a novel one-pot synthesis of 3,4,5-trisubstituted isoxazoles via a three-component Sonogashira coupling-cycloaddition sequence was significantly enhanced by microwave heating, reducing the reaction time from days to just 30 minutes. organic-chemistry.org

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride has also been shown to be much more efficient under microwave irradiation, with reaction times of 6-10 minutes compared to 6-8 hours with conventional heating, and with improved yields. researchgate.net This rapid and efficient heating makes microwave-assisted synthesis a valuable tool for the high-throughput synthesis of isoxazole libraries for drug discovery and other applications. abap.co.innveo.org

| Method | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) | Yield (Conventional) | Reference |

| Sonogashira coupling-cycloaddition | 30 minutes | Several days | Moderate to good | Lower | organic-chemistry.org |

| Chalcone + Hydroxylamine HCl | 6-10 minutes | 6-8 hours | 67-82% | 58-69% | researchgate.net |

| Chalcone + Hydroxylamine | 10 minutes | 6 hours | Higher | Lower | mdpi.com |

Ultrasound-Assisted Synthetic Enhancements

The application of ultrasound irradiation, or sonochemistry, has emerged as a significant enhancement for the synthesis of isoxazole derivatives, offering substantial improvements over conventional methods. orgchemres.orgelifesciences.org This technique utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and often allow for milder reaction conditions. elifesciences.org

Ultrasound-assisted synthesis is particularly advantageous in multi-component reactions, which are commonly used to construct the isoxazole core. rsc.org For instance, the one-pot synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in aqueous media under ultrasonic irradiation. nih.gov This approach not only shortens reaction times but also aligns with the principles of green chemistry by minimizing the use of organic solvents and reducing energy consumption. orgchemres.orgelifesciences.org Studies on analogous systems, such as 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, have demonstrated that sonication can lead to high isolated yields in significantly shorter timeframes compared to traditional heating methods. orgchemres.org The integration of ultrasound with catalytic systems, including organocatalysts, provides a powerful and sustainable methodology for constructing a wide array of functionalized isoxazoles. rsc.orgnih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis for Isoxazole Analogues

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Often extended (hours) | Significantly shorter (minutes to hours) | orgchemres.orgelifesciences.orgrsc.org |

| Energy Consumption | Higher (e.g., constant heating) | Lower | elifesciences.org |

| Reaction Conditions | Often requires harsh conditions and organic solvents | Milder conditions, often enabling use of aqueous media | orgchemres.orgnih.gov |

| Product Yield | Variable to high | Generally high to excellent | orgchemres.orgrsc.org |

| Byproduct Formation | Can be significant | Minimized | elifesciences.org |

Solid-Phase Organic Synthesis (SPOS) of Isoxazole Analogues

Solid-Phase Organic Synthesis (SPOS) represents a powerful strategy for the streamlined preparation of isoxazole analogues, facilitating high-throughput synthesis and purification. mdpi.com This methodology involves attaching a starting material to a solid support, such as a polystyrene resin, performing a series of chemical transformations on the bound substrate, and finally cleaving the desired product from the support. acs.orgresearchgate.net

The synthesis of isoxazoles on a solid phase is frequently accomplished via 1,3-dipolar cycloaddition reactions, where a resin-bound alkyne or alkene reacts with a nitrile oxide generated in solution. acs.org This approach has proven highly efficient for creating isoxazole and isoxazoline (B3343090) systems. A key advantage of SPOS is the simplification of the purification process; unreacted reagents and byproducts in the solution phase can be easily washed away from the resin-bound product. acs.org

Furthermore, SPOS is exceptionally well-suited for the generation of chemical libraries of diverse isoxazole analogues. mdpi.comresearchgate.net By employing various building blocks in a parallel synthesis format, a large number of distinct compounds can be produced efficiently. mdpi.com Innovative strategies, such as the use of vinyl ethers as "chameleon catches" on the solid support, allow for regioselective cycloadditions and subsequent on-resin functionalization before cleavage, yielding structurally diverse isoxazoles under mild acidic conditions. nih.gov

Table 2: General Steps in Solid-Phase Synthesis of Isoxazoles

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Resin Functionalization | An appropriate starting material (e.g., an alkyne) is anchored to the solid support via a linker. | Choice of resin and linker is crucial for reaction compatibility and final cleavage conditions. | acs.org |

| 2. On-Resin Reaction | The resin-bound substrate undergoes reaction, such as a 1,3-dipolar cycloaddition with a nitrile oxide, to form the isoxazole ring. | Reaction conditions must be chosen to ensure high conversion without degrading the resin support. | acs.orgnih.gov |

| 3. Washing/Purification | The resin is thoroughly washed to remove excess reagents and soluble byproducts. | This step dramatically simplifies purification compared to solution-phase synthesis. | acs.org |

| 4. Cleavage | The final product is detached from the solid support. | Cleavage conditions (e.g., acidic) must be selected to release the target molecule without causing degradation. | nih.gov |

Regiochemical Control and Stereoselectivity in this compound Synthesis

The synthesis of this compound is fundamentally a question of regiochemical control. The most common route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the three-atom component) and an alkyne or alkene (the two-atom component). For a 3,5-disubstituted isoxazole like the target compound, this involves the reaction of propanenitrile oxide with an alkyne bearing a cyano group.

Regioselectivity determines the orientation of the reactants and, consequently, the substitution pattern of the resulting isoxazole ring. The formation of this compound requires that the ethyl-bearing carbon of the nitrile oxide becomes C3 and the cyano-bearing carbon of the alkyne becomes C5 of the final ring. An alternative orientation would lead to the undesired regioisomer, 3-cyano-5-ethylisoxazole.

Controlling this outcome depends on electronic and steric factors of the reactants and the reaction conditions. For instance, in the synthesis of related phosphonate-substituted isoxazoles, using a vinylphosphonate (B8674324) with a leaving group was shown to be an effective strategy for achieving high regioselectivity, leading specifically to either 3,5- or 3,4-disubstituted products. researchgate.net The development of highly regioselective methods is crucial for ensuring that the desired isomer is produced as the major product. nih.gov

Stereoselectivity is generally not a factor in the synthesis of the aromatic isoxazole ring itself, as it is planar and achiral. However, stereocontrol becomes critical when chiral centers are present on the substituents or when isoxazoline intermediates are formed, which contain stereocenters. researchgate.net For the specific synthesis of this compound, which lacks any chiral centers, regiochemical control remains the paramount synthetic challenge.

Table 3: Factors Influencing Regioselectivity in Isoxazole Synthesis

| Factor | Influence on Regiochemical Outcome | Reference |

|---|---|---|

| Electronic Properties | The electron-donating or -withdrawing nature of substituents on both the nitrile oxide and the dipolarophile can direct the orientation of the cycloaddition. | researchgate.net |

| Steric Hindrance | Bulky substituents can favor one regioisomer over another by sterically blocking a particular orientation of approach. | mdpi.com |

| Catalysts | Metal catalysts (e.g., copper, ruthenium) can influence regioselectivity in certain cycloaddition reactions. | nih.gov |

| Leaving Groups | The presence of a good leaving group on the dipolarophile can be used to direct the formation of a specific regioisomer. | researchgate.net |

Yield Optimization and Reaction Scalability Assessments

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical considerations for the practical production of this compound. Yield optimization is an empirical process that involves systematically varying reaction parameters to find the most efficient conditions.

Key parameters for optimization include:

Temperature: Reaction rates are temperature-dependent, and finding the optimal temperature can maximize product formation while minimizing decomposition or side reactions.

Solvent: The choice of solvent can affect reactant solubility, reaction rate, and even regioselectivity.

Catalyst: If a catalyst is used, screening different catalysts and their loadings is essential for achieving high efficiency.

Reactant Concentration and Stoichiometry: Adjusting the concentration and the molar ratio of reactants can push the equilibrium toward the desired product.

Modern approaches to optimization may involve high-throughput screening tools and machine learning algorithms to rapidly identify the ideal set of conditions from a large parameter space. beilstein-journals.org

Scalability assessment involves evaluating whether a synthetic procedure that is successful on a small laboratory scale can be efficiently and safely transferred to a larger, industrial scale. A key challenge in scaling up is maintaining the high yield and purity achieved in the lab. For instance, heat transfer becomes less efficient in large reactors, which can lead to temperature gradients and the formation of byproducts. To address this, industrial production may utilize continuous flow reactors, which offer superior control over reaction parameters like temperature and mixing, ensuring consistent product quality. The transition from a batch process to a continuous flow process is a common strategy for improving the scalability and efficiency of fine chemical production.

Table 4: Key Considerations for Yield Optimization and Scalability

| Aspect | Optimization/Assessment Strategy | Objective | Reference |

|---|---|---|---|

| Yield Optimization | Systematic screening of temperature, solvent, catalyst, and reactant concentrations. | Maximize the conversion of starting materials to the desired product. | beilstein-journals.org |

| Purity Improvement | Optimization of workup and purification methods (e.g., crystallization, chromatography). | Remove impurities and undesired isomers. | |

| Process Scalability | Transition from batch reactors to continuous flow systems. | Ensure consistent yield, purity, and safety on a larger scale. | |

| Economic Viability | Use of inexpensive starting materials and reagents; minimizing reaction steps and energy consumption. | Develop a cost-effective manufacturing process. | rsc.org |

Molecular Structure and Advanced Spectroscopic Characterization of 3 Ethylisoxazole 5 Carbonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the precise structure of organic compounds. Techniques like NMR provide detailed information about the hydrogen and carbon framework, IR spectroscopy identifies the specific functional groups present through their vibrational frequencies, and UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated system of the molecule.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

The ¹H NMR spectrum of 3-Ethylisoxazole-5-carbonitrile is expected to show distinct signals corresponding to the protons of the ethyl group and the single proton on the isoxazole (B147169) ring. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Ethyl Group Protons : The ethyl group (-CH₂CH₃) would present as two distinct signals. The methyl protons (-CH₃) are expected to appear as a triplet in the upfield region (approximately δ 1.3-1.5 ppm). The adjacent methylene (B1212753) group (-CH₂) causes this signal to split into a triplet. The methylene protons, being attached to the electron-withdrawing isoxazole ring, would be deshielded and resonate further downfield as a quartet (approximately δ 2.8-3.0 ppm), split by the neighboring methyl protons. The coupling constant (J-value) for both the triplet and the quartet would be identical, typically around 7.5 Hz.

Isoxazole Ring Proton : The isoxazole ring has a single proton at the C4 position. This proton (H-4) is in a unique electronic environment, being part of the heterocyclic aromatic system and adjacent to the carbon bearing the nitrile group. Its signal is anticipated to appear as a sharp singlet in the downfield region of the spectrum (approximately δ 6.8-7.2 ppm), as there are no adjacent protons to induce splitting.

The predicted ¹H NMR data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.5 |

| -CH₂ CH₃ | 2.8 - 3.0 | Quartet (q) | ~7.5 |

| H-4 (ring proton) | 6.8 - 7.2 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the core structure plus the nitrile carbon. oregonstate.edu

Ethyl Group Carbons : The terminal methyl carbon (-C H₃) would appear at the highest field (lowest chemical shift), typically in the range of δ 12-15 ppm. The methylene carbon (-C H₂CH₃), being directly attached to the isoxazole ring, would be shifted downfield to approximately δ 20-25 ppm.

Isoxazole Ring Carbons : The three carbons of the isoxazole ring would have characteristic chemical shifts. The carbon at position 3 (C3), bonded to the ethyl group and the ring nitrogen, is expected around δ 160-165 ppm. The carbon at position 4 (C4), bonded to the sole ring proton, would likely resonate in the aromatic region, estimated around δ 105-110 ppm. The carbon at position 5 (C5), attached to the electron-withdrawing nitrile group, would be significantly deshielded, with a predicted shift in the range of δ 145-150 ppm. nih.govmdpi.com

Nitrile Carbon : The carbon of the nitrile group (-C≡N) typically appears in a distinct region of the ¹³C NMR spectrum, generally between δ 115-125 ppm. oregonstate.edu

A summary of the predicted ¹³C NMR chemical shifts is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | 12 - 15 |

| -C H₂CH₃ | 20 - 25 |

| C 4 (ring carbon) | 105 - 110 |

| -C ≡N | 115 - 125 |

| C 5 (ring carbon) | 145 - 150 |

| C 3 (ring carbon) | 160 - 165 |

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their direct spin-spin coupling and proving the existence of the -CH₂CH₃ fragment. No other correlations would be expected, as the H-4 proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the H-4 singlet and the C4 carbon signal, the methylene proton quartet and the methylene carbon signal, and the methyl proton triplet and the methyl carbon signal. This definitively links the proton and carbon skeletons.

A correlation from the methylene protons (-CH₂ -) to the C3 of the isoxazole ring.

A correlation from the H-4 proton to both C3 and C5, confirming its position between them.

A correlation from the H-4 proton to the nitrile carbon, confirming the C5-CN bond.

These 2D NMR techniques, used together, would provide an unambiguous confirmation of the this compound structure. mdpi.com

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). libretexts.org The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Nitrile (C≡N) Stretch : A sharp and strong absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹. This is often a highly diagnostic peak. masterorganicchemistry.com

Isoxazole Ring Stretches (C=N and C=C) : The isoxazole ring contains both C=N and C=C bonds. These will give rise to a series of medium to strong absorption bands in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. vscht.cz

C-H Stretches : Aromatic/heterocyclic C-H stretching vibrations for the H-4 proton would appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2990 cm⁻¹). libretexts.org

C-H Bending : Aliphatic C-H bending vibrations for the ethyl group would be visible in the 1470-1370 cm⁻¹ region.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Ring C-H | Stretch | ~3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2990 | Medium-Strong |

| Ring C=N, C=C | Stretch | 1400 - 1650 | Medium-Strong |

| Alkyl C-H | Bend | 1370 - 1470 | Medium |

UV-Vis spectroscopy measures the electronic transitions that occur when a molecule absorbs ultraviolet or visible light, providing information about conjugated systems. The isoxazole ring in conjunction with the nitrile group forms a conjugated system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) corresponding to π → π* and possibly n → π* transitions. nist.gov

The π → π* transitions in heterocyclic systems like this are typically intense and occur in the range of 200-280 nm. nih.gov The presence of the nitrile group in conjugation with the ring may slightly alter the position and intensity of these absorptions. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms of the isoxazole ring, might also be observed, typically at longer wavelengths with lower molar absorptivity. researchgate.netresearchgate.net Without experimental data, precise λ_max values are speculative but would fall within the expected ranges for conjugated heterocyclic systems.

| Transition Type | Predicted Wavelength Range (λ_max, nm) |

| π → π | 200 - 280 |

| n → π | >280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₆H₆N₂O), the molecular ion peak (M•+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Under electron impact (EI) ionization, the molecule would lose an electron to form a radical cation. This high-energy molecular ion can then undergo various fragmentation processes. The fragmentation pattern provides a unique fingerprint of the molecule's structure. Common fragmentation pathways for organic molecules involve the cleavage of the weakest bonds and the formation of stable ions or neutral fragments. msu.edulibretexts.org

A plausible fragmentation pattern for this compound would involve:

α-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary cation, resulting in a peak at M-15.

Loss of ethylene (B1197577): A rearrangement reaction could lead to the loss of an ethylene molecule (C₂H₄) from the ethyl group, producing a peak at M-28. msu.edu

Ring Cleavage: The isoxazole ring, containing a weak N-O bond, can undergo cleavage under energetic conditions. researchgate.net This could lead to a variety of smaller fragment ions.

Loss of HCN: The nitrile group can be lost as a neutral hydrogen cyanide molecule, leading to a fragment ion at M-27.

The relative abundance of these fragment ions, particularly the most stable ones which form the base peak, is crucial for structural elucidation. libretexts.orglibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.es This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. uhu-ciqso.es

For this compound, a successful SC-XRD analysis would require growing a suitable single crystal of the compound. uhu-ciqso.es The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern of spots (reflections) is analyzed. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the electron density map of the molecule, from which the exact coordinates of each atom (excluding hydrogen, which is often difficult to locate) can be determined. uol.dejournalskuwait.org This data is fundamental for unambiguously confirming the molecular structure and understanding its packing in the solid state.

In-depth Analysis of Molecular Architecture

The data obtained from techniques like SC-XRD allows for a detailed analysis of the molecule's internal geometry and electronic structure.

Bond Lengths, Bond Angles, and Dihedral Angles Determination

The precise measurement of bond lengths, bond angles, and dihedral angles defines the molecular geometry. For the isoxazole core of this compound, the values are expected to be consistent with those of other substituted isoxazoles. The isoxazole ring itself is planar. smolecule.com

Below is a table of typical bond lengths and angles for a substituted isoxazole ring, which are representative of what would be expected for this compound.

Interactive Data Table: Representative Bond Parameters for a Substituted Isoxazole Ring

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length | O | N | ~1.38 Å smolecule.com | |

| Bond Length | N | C | ~1.34 - 1.36 Å smolecule.com | |

| Bond Length | C | C | ~1.35 - 1.37 Å smolecule.com | |

| Bond Angle | O | N | C | ~108° - 110° smolecule.com |

| Bond Angle | N | C | C | ~105° - 107° smolecule.com |

Note: These are generalized values from related structures; specific values for this compound would require dedicated crystallographic analysis. smolecule.comresearchgate.netresearchgate.net

The dihedral angles would confirm the planarity of the isoxazole ring and describe the orientation of the ethyl and carbonitrile substituents relative to the ring.

Aromaticity and Quasi-Aromaticity of the Isoxazole Ring

Isoxazole is classified as an aromatic heterocycle. chemicalbook.comsphinxsai.com Its aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized system of six π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), conforming to Hückel's rule.

However, the aromaticity of the isoxazole ring is significantly influenced by the presence of two highly electronegative heteroatoms, oxygen and nitrogen, in an adjacent 1,2-relationship. chemicalbook.com This leads to an uneven distribution of electron density and makes the isoxazole ring less aromatic than other five-membered heterocycles like furan (B31954) or thiophene. rsc.org The presence of the electron-donating oxygen and the electron-attracting pyridine-type nitrogen atom gives the ring unique chemical properties. chemicalbook.com Furthermore, the N-O bond within the aromatic structure is relatively weak, which can be a site for ring cleavage under certain reaction conditions. researchgate.net

Tautomeric Considerations in Isoxazole Derivatives

Tautomerism involves the migration of a proton, typically accompanied by a shift of a double bond. In heterocyclic systems like isoxazole, tautomerism is a key consideration, especially for derivatives bearing hydroxyl, amino, or mercapto groups. For instance, hydroxyisoxazoles can exist in equilibrium with their isoxazolone keto tautomers. nih.govresearchgate.netmdpi.com The position of this equilibrium is influenced by factors such as the substituent's position, the solvent polarity, and temperature. mdpi.comresearchgate.net

For the specific compound This compound , significant tautomerism is not expected under typical conditions. The structure lacks the common functional groups (like -OH or -NH₂) that readily participate in prototropic tautomerism. The hydrogen atoms are located on the ethyl group's sp³-hybridized carbons, which are not sufficiently acidic to facilitate easy migration to a ring heteroatom. Therefore, this compound is expected to exist predominantly in the single, stable form depicted by its name.

Chemical Reactivity and Derivatization of 3 Ethylisoxazole 5 Carbonitrile

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring exhibits a chemical nature characteristic of aromatic compounds, though its reactivity is distinct from that of benzene (B151609) and other nitrogen-containing heterocycles like pyridine. clockss.org The presence of the electronegative oxygen and nitrogen atoms results in a π-electron deficient system, which affects its susceptibility to both electrophilic and nucleophilic reagents.

The isoxazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effects of the heteroatoms. However, such reactions are known to occur, with a strong regioselective preference for the C4 position. clockss.orgreddit.com This preference is attributed to the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C4 allows for the positive charge to be delocalized without placing it on the electronegative oxygen atom. Common electrophilic substitution reactions observed on the isoxazole ring include nitration and halogenation. clockss.org For 3-Ethylisoxazole-5-carbonitrile, the presence of the ethyl group at C3 (an ortho, para-directing group in benzene chemistry) and the strongly deactivating, meta-directing carbonitrile group at C5 further solidifies the C4 position as the most probable site for electrophilic attack.

A study on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to form highly substituted isoxazoles highlights the utility of electrophiles like iodine monochloride (ICl) and bromine (Br₂) in introducing substituents at the C4 position. organic-chemistry.orgnih.govacs.org

Table 1: Electrophilic Substitution Reactions on the Isoxazole Ring

| Reaction | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | ICl, I₂, Br₂ | C4 | organic-chemistry.orgacs.org |

| Nitration | HNO₃/H₂SO₄ | C4 | clockss.org |

| Chloromethylation | CH₂O/HCl | C4 | clockss.org |

While the π-deficient nature of the isoxazole ring makes it resistant to electrophilic attack, it conversely makes it more susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. The carbonitrile group at the C5 position of this compound serves as such an activating group. Nucleophilic aromatic substitution (SNAr) can occur, typically at the C3 or C5 positions, especially if a good leaving group is present.

Research has demonstrated that 5-nitroisoxazoles readily undergo SNAr reactions, where the nitro group is displaced by various nucleophiles. rsc.org This suggests that the C5 position in this compound, activated by the cyano group, could be a potential site for nucleophilic attack, although the carbonitrile itself is not a typical leaving group in SNAr reactions. More commonly, nucleophilic attack can lead to ring-opening reactions rather than direct substitution on the ring carbon. Intramolecular nucleophilic substitution has also been explored for the synthesis of fused isoxazole systems. mdpi.combeilstein-journals.org

A characteristic reaction of the isoxazole ring is its propensity to undergo cleavage of the weak N-O bond under various conditions, leading to versatile synthetic intermediates. clockss.org This ring-opening can be initiated by reduction, treatment with base, or reaction with certain electrophiles.

Catalytic hydrogenation is a common method for cleaving the N-O bond, which typically transforms the isoxazole into a β-amino enone. clockss.org This transformation is a valuable synthetic tool, converting the stable heterocyclic core into a flexible acyclic intermediate.

Base-promoted ring opening is also a well-documented reaction pathway. For instance, N-alkylisoxazolium salts undergo ring opening with sodium alkoxide. clockss.org

More recently, a ring-opening fluorination of isoxazoles has been developed. acs.orgnih.govresearchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor results in fluorination followed by N-O bond cleavage and deprotonation to yield α-fluorocyanoketones. acs.orgnih.gov This method highlights how electrophilic attack can lead to ring transformation rather than simple substitution.

Table 2: Conditions for Isoxazole Ring Opening

| Method | Reagents/Conditions | Resulting Product Type | Reference |

|---|---|---|---|

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd) | β-Amino enone | clockss.org |

| Base-Induced Opening | 1. Alkylation (to form isoxazolium salt) 2. Sodium Alkoxide | β-Amino enone derivative | clockss.org |

| Electrophile-Induced Opening | Selectfluor | α-Fluorocyanoketone | acs.orgnih.gov |

Despite the susceptibility of the N-O bond to cleavage under specific reductive or basic conditions, the isoxazole ring is generally considered a stable aromatic system. clockss.org It exhibits considerable resistance to oxidizing agents and is relatively stable in both acidic and basic media, particularly when substituted at the 3- and 5-positions. clockss.org This stability allows the isoxazole ring to be carried through multi-step syntheses, serving as a robust scaffold or a latent functional group that can be unmasked in a later step via a ring-opening reaction. Its role as a key structural motif in numerous pharmaceuticals is a testament to its favorable stability and reactivity profile. researchgate.netnih.govnih.gov

Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group (-C≡N) at the C5 position is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the isoxazole ring to which it is attached.

The carbonitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. weebly.comchemistrysteps.com The reaction proceeds in two main stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt under basic conditions). chemistrysteps.comphiladelphia.edu.jo

Reaction Pathway: this compound → 3-Ethylisoxazole-5-carboxamide → 3-Ethylisoxazole-5-carboxylic acid

Controlling the reaction conditions is crucial for selective synthesis. While harsh acidic or basic conditions with prolonged heating typically drive the reaction to completion to form the carboxylic acid, it is sometimes possible to stop the reaction at the amide stage by using milder conditions. chemistrysteps.comlumenlearning.com For example, using tert-butanol (B103910) as a solvent has been reported to facilitate the isolation of the amide intermediate during nitrile hydrolysis. chemistrysteps.com

The mechanism under acidic conditions involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. chemistrysteps.comlumenlearning.com Under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. weebly.comchemistrysteps.com

Table 3: Products of Carbonitrile Group Transformations

| Compound Name | Structure |

|---|---|

| This compound | |

| 3-Ethylisoxazole-5-carboxamide | |

| 3-Ethylisoxazole-5-carboxylic acid |

Reduction Pathways to Amines

The nitrile moiety (-C≡N) of this compound is readily susceptible to reduction, providing a direct synthetic route to the corresponding primary amine, (3-ethylisoxazol-5-yl)methanamine. This transformation is a cornerstone reaction for nitriles and can be accomplished through several effective reducing agents. The choice of reagent often depends on the desired reaction conditions and tolerance of other functional groups.

Common methods for the reduction of the nitrile group include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂). The reaction typically requires elevated pressure and temperature. To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) is often added to the reaction mixture.

Chemical Reduction with Hydride Reagents: Powerful hydride-donating agents are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a potent and widely used reagent that rapidly reduces nitriles to primary amines. iucr.orgmdpi.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting amine. iucr.orglibretexts.org Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), also serve as effective reagents for this conversion.

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C, PtO₂), elevated T/P, often with NH₃ | Cost-effective for large scale; avoids metal hydride waste. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |

| Lithium Aluminum Hydride (LiAlH₄) | 1) LiAlH₄ in anhydrous ether/THF 2) H₂O or H₃O⁺ workup | High reactivity and yield; rapid reaction. libretexts.org | Highly reactive with protic solvents (e.g., water, alcohols); pyrophoric. |

| Borane Complexes | BH₃-THF or BH₃-SMe₂ in THF, typically with heating | Milder than LiAlH₄; good functional group tolerance. | BH₃-SMe₂ has an unpleasant odor; BH₃-THF can decompose with heating. |

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. nanobioletters.com This characteristic allows it to undergo nucleophilic addition reactions, similar in principle to the reactivity of a carbonyl carbon.

Key nucleophilic additions include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-ethylisoxazole-5-carboxylic acid) under either acidic or basic conditions. The reaction proceeds through an amide intermediate (3-ethylisoxazole-5-carboxamide). libretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. libretexts.org

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as the hydroxide ion (OH⁻), on the nitrile carbon.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. nanobioletters.com For example, reaction of this compound with methyl magnesium bromide (CH₃MgBr) followed by hydrolysis would produce 1-(3-ethylisoxazol-5-yl)ethan-1-one.

| Nucleophile | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| H₂O (Hydroxide) | NaOH(aq), H₂O, heat | 3-Ethylisoxazole-5-carboxamide | Sodium 3-ethylisoxazole-5-carboxylate |

| H₂O (Hydronium) | H₂SO₄(aq), H₂O, heat | 3-Ethylisoxazole-5-carboxamide | 3-Ethylisoxazole-5-carboxylic acid |

| Grignard Reagent (e.g., CH₃MgBr) | 1) CH₃MgBr in ether/THF 2) H₃O⁺ workup | Imine salt | 1-(3-ethylisoxazol-5-yl)ethan-1-one |

Cycloaddition Reactions Involving the Nitrile Moiety

While the most common reactions of nitriles involve nucleophilic addition to the carbon atom, the carbon-nitrogen triple bond can also participate as a 2π component in cycloaddition reactions, although it is generally considered an unreactive participant. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile group can function as a dienophile in Diels-Alder reactions. This transformation is typically challenging and requires either a highly reactive diene or intramolecular reaction setups which provide an entropic advantage. nih.gov The presence of the electron-withdrawing isoxazole ring may slightly increase the dienophilic character of the nitrile in this compound. masterorganicchemistry.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Nitriles can serve as dipolarophiles in reactions with 1,3-dipoles. For instance, the reaction of a nitrile with a nitrile imine provides a synthetic route to 1,2,4-triazole (B32235) heterocycles. oup.com The reaction of this compound with a nitrile imine, such as one generated from a tetrazole, would be expected to yield a 3,5-disubstituted-1,2,4-triazole bearing an isoxazole substituent.

Reactivity of the Ethyl Substituent

Alpha-Hydrogen Acidity and Condensation Reactions

The ethyl group at the C3 position of the isoxazole ring possesses hydrogens on the methylene (B1212753) carbon (-CH₂-) that are alpha to the heterocyclic ring. The isoxazole ring is an electron-withdrawing system, which increases the acidity of these alpha-hydrogens compared to those in a simple alkane.

This enhanced acidity, while less pronounced than that of hydrogens alpha to a carbonyl group, is sufficient to allow for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting carbanion is stabilized by delocalization of the negative charge into the isoxazole ring system. This carbanion is a potent nucleophile and can participate in various condensation reactions, such as:

Aldol-type Condensations: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate.

Alkylations: Reaction with alkyl halides to extend the alkyl chain at the alpha position.

Oxidative Transformations of the Alkyl Chain

The ethyl substituent can be subjected to oxidative transformations, although the conditions must be carefully selected to avoid degradation of the isoxazole ring. The specific outcome depends on the strength and type of oxidizing agent used.

Benzylic-like Oxidation: Although not a true benzylic position, the position alpha to the heterocyclic ring exhibits some enhanced reactivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (heat, strong acid/base) could potentially oxidize the ethyl group to a carboxylic acid, yielding 3-carboxyisoxazole-5-carbonitrile. However, these conditions risk cleaving the isoxazole ring.

Milder Oxidation: More controlled oxidation to an acetyl group (forming 3-acetylisoxazole-5-carbonitrile) may be possible with specific reagents, but achieving high selectivity can be challenging.

Targeted Chemical Derivatization for Enhanced Analytical Performance

For analytical purposes, such as quantification or identification by chromatographic methods, it is often necessary to chemically modify a molecule to enhance its detectability or improve its chromatographic properties. libretexts.orgresearchgate.net This process is known as derivatization. Both the nitrile and ethyl groups of this compound, as well as its amine derivative, offer handles for such modifications.

For Gas Chromatography (GC): Volatility is key for GC analysis. The nitrile can be hydrolyzed to a carboxylic acid. This acid can then be converted into a more volatile ester (e.g., a methyl or ethyl ester) via alkylation, or a silyl (B83357) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.org

For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC often aims to attach a chromophore or fluorophore to enhance UV or fluorescence detection. researchgate.net

The amine product from the reduction of the nitrile is an excellent target for derivatization. It can be reacted with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to produce highly fluorescent derivatives, enabling sensitive detection. researchgate.net

The carboxylic acid from nitrile hydrolysis can be coupled with fluorescently tagged amines or alcohols.

| Target Moiety | Reaction | Derivatizing Agent Example | Purpose | Analytical Method |

|---|---|---|---|---|

| Nitrile (via hydrolysis to Carboxylic Acid) | Esterification (Alkylation) | Methanol/HCl | Increase volatility | GC-MS |

| Nitrile (via reduction to Amine) | Acylation | Dansyl Chloride | Attach fluorophore for sensitive detection | HPLC-Fluorescence |

| Nitrile (via reduction to Amine) | Acylation | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Attach UV-active fluorophore | HPLC-Fluorescence/UV |

Compound Index

| Compound Name |

|---|

| 3-Acetylisoxazole-5-carbonitrile |

| 3-Carboxyisoxazole-5-carbonitrile |

| This compound |

| 3-Ethylisoxazole-5-carboxamide |

| 3-Ethylisoxazole-5-carboxylic acid |

| (3-Ethylisoxazol-5-yl)methanamine |

| 1-(3-Ethylisoxazol-5-yl)ethan-1-one |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| Ammonia |

| Borane-dimethylsulfide |

| Borane-tetrahydrofuran |

| Dansyl chloride |

| Diethyl ether |

| Hydrogen |

| Lithium aluminum hydride |

| Lithium diisopropylamide (LDA) |

| Methyl magnesium bromide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Potassium permanganate |

| Raney Nickel |

| Sodium dichromate |

| Sodium hydride |

| Tetrahydrofuran (THF) |

Derivatization Strategies for Chromatographic Analysis (e.g., HPLC, GC-MS)

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can overcome issues such as poor volatility, thermal instability, or weak detector response. libretexts.orgjfda-online.com The primary target for derivatization on this compound is the nitrile group, which is not readily derivatized directly. Therefore, a common strategy involves a two-step process: first, converting the nitrile into a more reactive functional group, and second, attaching a derivatizing agent.

Key Conversion Reactions for the Nitrile Group:

Reduction to Primary Amine: The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine is highly reactive and suitable for various subsequent derivatization reactions.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). This creates another versatile functional group for derivatization.

Once converted, these new functional groups can be targeted with established derivatization methods to improve chromatographic performance.

For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires analytes to be volatile and thermally stable. youtube.com While this compound might be directly analyzable, its derivatives often exhibit improved peak shape and thermal stability. youtube.com Common derivatization techniques for the amine or carboxylic acid derivatives include:

Silylation: This process replaces active hydrogen atoms (from -NH₂ or -COOH groups) with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.orgyoutube.com

Acylation: Introducing an acyl group can make the molecule more volatile and less polar. libretexts.orgjfda-online.com

Table 1: Hypothetical GC-MS Derivatization Strategies for this compound

| Initial Functional Group | Conversion Reaction | Resulting Functional Group | Derivatization Method | Derivatizing Reagent Example | Purpose |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Acylation | Pentafluoropropionic Anhydride (PFPA) | Improve volatility and enhance ECD detection. |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and stability. |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Alkylation (Esterification) | Pentafluorobenzyl Bromide (PFBBr) | Create a stable ester with excellent ECD response. |

For High-Performance Liquid Chromatography (HPLC): In HPLC, especially with UV-Vis or fluorescence detectors, derivatization is used to introduce a chromophore or fluorophore, thereby enhancing detection. nih.govscribd.comresearchgate.net The native this compound may possess some UV absorbance, but derivatization is crucial for trace-level analysis. After converting the nitrile group to an amine or carboxylic acid, various tagging reagents can be employed.

Derivatization for Spectroscopic Detection Enhancement (e.g., UV-Vis, Fluorescence)

To increase the sensitivity of spectroscopic detection methods, a derivatizing agent that imparts strong absorption or fluorescence characteristics is attached to the analyte. libretexts.orgnih.gov This is particularly valuable in HPLC analysis where UV-Vis and fluorescence detectors are common.

UV-Visible Detection Enhancement: For analytes lacking a strong chromophore, reagents can be introduced that contain highly conjugated aromatic systems. libretexts.org After converting the nitrile group of this compound to a primary amine, it can be reacted with agents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, which attaches a dinitrophenyl group with strong UV absorbance. researchgate.net

Fluorescence Detection Enhancement: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis. iipseries.org Derivatization involves tagging the analyte with a highly fluorescent molecule (a fluorophore). nih.govtcichemicals.com The amine or carboxylic acid derivatives of this compound are ideal candidates for fluorescent labeling.

Amine-Reactive Fluorophores: The primary amine derivative can be labeled with reagents such as Dansyl Chloride or coumarin-based reagents. iipseries.orgnih.gov

Carboxylic Acid-Reactive Fluorophores: The carboxylic acid derivative can be labeled using fluorescent alkyl halides after conversion to a more nucleophilic carboxylate anion. researchgate.net

Table 2: Potential Derivatization Reagents for Enhanced Spectroscopic Detection

| Target Functional Group (on derivative) | Detection Method | Reagent Class | Reagent Example | Resulting Derivative |

| Primary Amine (-CH₂NH₂) | UV-Vis | Aryl Halide | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl (DNP) derivative |

| Primary Amine (-CH₂NH₂) | Fluorescence | Sulfonyl Chloride | Dansyl Chloride (DNS-Cl) | Dansyl sulfonamide derivative |

| Primary Amine (-CH₂NH₂) | Fluorescence | Chloroformate | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Fluorenylmethyloxycarbonyl (Fmoc) derivative |

| Carboxylic Acid (-COOH) | Fluorescence | Alkyl Halide | 4-Bromomethyl-7-methoxycoumarin | Coumarin ester derivative |

Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a powerful technique for precise and accurate quantification in mass spectrometry-based methods. nih.gov It involves creating an isotopically heavy version of the analyte to serve as an ideal internal standard, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response. nih.govbiorxiv.org

Two primary strategies can be employed for the stable isotope labeling of this compound:

Chemical Synthesis with Labeled Precursors: The most direct approach is to synthesize this compound using starting materials enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). This creates a labeled analog with a distinct mass difference from the native compound.

Derivatization with an Isotope-Labeled Reagent: An alternative method involves derivatizing the analyte with a reagent that contains stable isotopes. This requires the initial conversion of the nitrile group to a reactive handle (amine or carboxylic acid), which is then reacted with a labeled derivatizing agent (e.g., deuterated BSTFA or acylation reagents). This approach introduces a known mass tag onto the molecule.

The application of stable isotope labeling in a chemoproteomic workflow has been demonstrated for other isoxazole-containing probes, highlighting the utility of this approach for quantitative studies. nih.govbiorxiv.org

Table 3: Comparison of Stable Isotope Labeling Strategies

| Strategy | Description | Advantages | Disadvantages |

| Synthesis with Labeled Precursors | The entire molecule is synthesized using isotopically enriched starting materials. | Creates the most ideal internal standard with identical chemical and physical properties. | Can be expensive and requires custom synthesis; labeled starting materials may not be readily available. |

| Derivatization with Labeled Reagent | A "mass tag" is added to the molecule using a derivatizing reagent containing stable isotopes (e.g., deuterated). | Utilizes commercially available labeled derivatizing reagents; can be more cost-effective. | Requires a functional group for derivatization; potential for isotopic effects on chromatography or ionization. |

Computational and Theoretical Studies of 3 Ethylisoxazole 5 Carbonitrile

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, providing deep insights into the behavior of molecules. For a compound like 3-Ethylisoxazole-5-carbonitrile, these methods can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net It is particularly favored for its balance of accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like this compound. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the molecule's electronic density. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

This data is illustrative and represents typical values for similar heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. uni-muenchen.deyoutube.com It provides a localized picture of the electron density in terms of lone pairs, core pairs, and bonds. NBO analysis can reveal important information about hybridization, charge transfer, and hyperconjugative interactions. nih.govyoutube.com For this compound, NBO analysis would help in understanding the nature of the bonds within the isoxazole (B147169) ring and the influence of the ethyl and carbonitrile substituents.

Table 2: Illustrative Natural Bond Orbital Analysis for Selected Bonds in this compound

| Bond (Donor NBO) | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| O1-N2 | C3-C4 | 2.5 | π-conjugation |

| C4-C5 | N6-C5 | 18.2 | Strong conjugation |

| C3-C7 | C4-C5* | 1.8 | Hyperconjugation |

E(2) represents the stabilization energy associated with the donor-acceptor interaction. This data is illustrative.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. proteopedia.org The MEP map is colored to indicate different regions of electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. uni-leipzig.de For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the nitrile group, indicating their potential as sites for electrophilic attack.

Table 3: Conceptual Electrostatic Potential Distribution in this compound

| Molecular Region | Expected Electrostatic Potential |

| Nitrogen atom (isoxazole) | Negative |

| Oxygen atom (isoxazole) | Negative |

| Nitrogen atom (carbonitrile) | Negative |

| Ethyl group hydrogens | Positive |

This table provides a conceptual overview of the expected charge distribution.

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.comnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes. q-chem.com This information is invaluable for identifying a compound and understanding its structural features. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡N stretch of the nitrile group, the C=N and C-O stretches of the isoxazole ring, and the various C-H vibrations of the ethyl group.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch (nitrile) | ~2250 |

| C=N stretch (isoxazole) | ~1600 |

| C-O stretch (isoxazole) | ~1200 |

| C-H stretch (ethyl) | ~2900-3000 |

These frequencies are illustrative and based on typical group frequencies.

Higher-Level Ab Initio Calculations for Benchmark Data

While DFT is a workhorse for many computational studies, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to obtain more accurate benchmark data. rsc.orgrsc.org These methods are more computationally expensive but can provide a more precise description of electron correlation effects. For a molecule like this compound, these higher-level calculations could be used to validate the results obtained from DFT and to provide highly accurate reference data for properties like bond lengths, bond angles, and reaction energies.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone for understanding the physical basis of macromolecular structure and function, and these principles are equally applicable to smaller molecules like this compound. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational dynamics. nih.govresearchgate.net For this compound, MD simulations can elucidate the flexibility of the ethyl group, including the rotational barriers around the carbon-carbon single bonds and the bond connecting the ethyl group to the isoxazole ring.

Conformational dynamics are essential as they dictate how a molecule can adapt its shape to interact with its environment, such as a solvent or a biological receptor. nih.govbiorxiv.org Simulations can reveal the preferred conformations of the ethyl group relative to the planar isoxazole ring and how these conformations might change in different environments. mdpi.com This dynamic behavior is critical for processes like crystal packing and molecular recognition. aps.org The potential of mean force (PMF) can be calculated from MD simulations to map the free energy landscape associated with specific conformational changes, such as the rotation of the ethyl group. nih.gov

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Target | Information Gained | Potential Relevance |

| Ethyl Group Rotation | Rotational energy barriers, preferred dihedral angles, and conformational populations. | Understanding steric effects and molecular flexibility. |

| Solvent Shell Analysis | Distribution and orientation of solvent molecules around the compound. | Predicting solubility and solvation free energies. |

| Crystal Packing | Simulating the formation of a crystal lattice from individual molecules. | Understanding polymorphism and solid-state properties. |

| Interaction with Biomolecules | Simulating the binding process to a protein active site. | Drug design and predicting biological activity. |

Investigation of Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is governed by a network of intermolecular forces. rsc.org These interactions, though individually weak, collectively determine the material's bulk properties, such as melting point, boiling point, and crystal structure. mdpi.com Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) are used to visualize and quantify these non-covalent interactions. uzh.chcsic.es